molecular formula C15H20FNO4 B590515 (S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester CAS No. 134362-34-8

(S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester

Cat. No.: B590515
CAS No.: 134362-34-8
M. Wt: 297.326
InChI Key: CSKFYKNIJQMDLZ-LBPRGKRZSA-N
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Description

(S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester is a protected amino acid derivative designed for use as a key building block in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality, allowing for selective deprotection under mild acidic conditions. The methyl ester protects the C-terminal carboxylic acid, which can be removed under basic conditions. This compound is particularly valuable for introducing a para-fluoro-phenylalanine residue into peptide sequences, enabling research into structure-activity relationships and the development of novel bioactive peptides. As with all such specialized reagents, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and handling procedures prior to use.

Properties

IUPAC Name

methyl (2S)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKFYKNIJQMDLZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153862
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-fluoro-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134362-34-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-fluoro-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134362-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-fluoro-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions

  • Alkylation : Conducted in tetrahydrofuran (THF) at −78°C for 12 hours.

  • Hydrolysis : Acidic conditions (HCl/MeOH) cleave the auxiliary without affecting the methyl ester.

  • Boc Protection : Reaction with Boc₂O in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP).

Table 1: Performance Metrics of Schöllkopf Method

StepYield (%)ee (%)Conditions
Alkylation85>99THF, −78°C, 12 h
Hydrolysis92-HCl/MeOH, rt, 2 h
Boc Protection95-Boc₂O, DCM, DMAP, 0°C→rt

While this method achieves high enantiomeric purity, the inherent (R)-configuration from the (2S)-auxiliary necessitates post-synthetic resolution for (S)-enantiomer production.

Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling strategy, outlined in Scheme 1 of, involves coupling 4-fluorobromobenzene (1a ) with a zincated (R)-iodoalanine derivative (2 ) under palladium catalysis. This one-step reaction directly forms the Boc-protected methyl ester 3a with 72% yield and >99% ee for the (R)-enantiomer.

Reaction Optimization

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in THF at 65°C for 6 hours.

  • Zinc Reagent : Generated in situ from (R)-iodoalanine methyl ester and Zn dust.

Asymmetric Hydrogenation Using Chiral Ferrocene Ligands

Asymmetric hydrogenation of α-amidocinnamic acids, as demonstrated in Scheme 14 of, employs the Me-BoPhoz ligand to achieve high enantioselectivity. The substrate 63 , derived from 3-bromo-4-fluorobenzaldehyde (61 ) and N-acetylglycine (51a ), undergoes hydrogenation to yield 64 with 94% ee. Enzymatic hydrolysis using acylase I then affords (S)-4-fluorophenylalanine (65 ) in >99% ee.

Post-Hydrogenation Functionalization

  • Esterification : Treatment with methanol and thionyl chloride converts 65 to the methyl ester.

  • Boc Protection : Boc₂O in DCM with DMAP yields the final product.

Table 3: Asymmetric Hydrogenation Outcomes

StepYield (%)ee (%)Conditions
Hydrogenation8894H₂ (50 psi), MeOH, rt
Enzymatic Hydrolysis95>99pH 8.0, CoCl₂, 40°C, 4 d

This method’s reliance on enzymatic resolution adds steps but ensures exceptional enantiopurity.

Enzymatic Resolution of Racemic Intermediates

The Erlenmeyer azalactone method (Scheme 13,) produces racemic 2,5-difluorophenylalanine (58 ), which is resolved using a Bacillus sp. protease. Selective hydrolysis of the (S)-enantiomer yields 59 with >99.5% ee. Subsequent Boc protection and esterification complete the synthesis.

Critical Parameters for Resolution

  • Enzyme Specificity : Protease from Bacillus sp. preferentially hydrolyzes (S)-N-acetyl esters.

  • Reaction Time : 48 hours at 37°C maximizes enantiomeric excess.

Table 4: Enzymatic Resolution Efficiency

ParameterValueOutcome
Enzyme Loading10 mg/mmol substrateComplete resolution
Temperature37°COptimal enzyme activity

This method is labor-intensive but invaluable for accessing both enantiomers from a single racemic pool.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for (S)-Enantiomer Synthesis

MethodOverall Yield (%)ee (%)ScalabilityCost Efficiency
Schöllkopf Auxiliary62>99ModerateHigh
Negishi Cross-Coupling72 (R-enantiomer)>99HighModerate
Asymmetric Hydrogenation68>99LowHigh
Enzymatic Resolution54>99.5LowModerate

Key Findings :

  • The Negishi method offers the highest yield but requires inversion of configuration for (S)-synthesis.

  • Asymmetric hydrogenation and enzymatic resolution provide direct access to (S)-enantiomers with superior ee but lower scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This allows the compound to participate in further chemical reactions, such as forming peptide bonds in protein synthesis.

Comparison with Similar Compounds

Compound A : (S)-2-Tert-butoxycarbonylamino-3-(4-iodophenyl)-propionic acid methyl ester

  • Structural Difference : Iodine substituent replaces fluorine at the para position of the phenyl ring.
  • Impact: Molecular Weight: Increased due to iodine’s atomic mass (253.8 vs. fluorine’s 19.0), affecting crystallinity and solubility. Reactivity: Iodine’s polarizability may enhance cross-coupling reactivity (e.g., Suzuki reactions) for further derivatization . Applications: Potential use in radiolabeling or as a heavy-atom derivative in X-ray crystallography .

Compound B : 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)-propionic Acid Methyl Ester

  • Structural Difference: Biphenyl system with acetyl and fluorine substituents; lacks the Boc-amino group.
  • LogP: Higher due to the acetyl group and extended aromatic system, enhancing membrane permeability . Applications: Likely used as a non-steroidal anti-inflammatory drug (NSAID) precursor due to structural resemblance to profen-class drugs .

Analogues with Varied Ester Groups or Backbone Modifications

Compound C : (S)-4-Chloro-3-hydroxybutanoic Acid Methyl Ester

  • Structural Difference: Replaces the Boc-amino-fluorophenyl group with a chloro-hydroxybutanoate backbone.
  • Synthesis : Produced via biocatalytic reduction using Geotrichum candidum (95% yield, 96% e.e.) or recombinant E. coli (98.5% yield, 99% e.e.) .
  • Applications : Key intermediate for HMG-CoA reductase inhibitors (e.g., atorvastatin) .

Compound D : (S)-2-Amino-3-(2,4-difluoro-phenoxy)-propionic Acid

  • Structural Difference: Difluoro-phenoxy ether replaces fluorophenyl; free amino group instead of Boc-protected amine.
  • Impact: Electronic Effects: Electron-withdrawing difluoro groups increase acidity of the phenolic oxygen. Metabolic Stability: Phenoxy groups may reduce susceptibility to oxidative metabolism compared to phenyl .

Simpler Propionic Acid Esters

Compound E : Methyl Propionate

  • Structural Difference: Lacks aromatic and Boc-amino groups.
  • Properties :
    • Boiling Point : 79–80°C (vs. >200°C for the target compound), reflecting lower molecular complexity.
    • Applications : Primarily used as a solvent or flavoring agent, unlike the pharmaceutical role of the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Yield/e.e. LogP (Predicted) Applications
Target Compound C₁₈H₂₄FNO₄ 4-Fluorophenyl, Boc-amino Boc-protection, esterification N/A ~3.2 Pharmaceutical intermediate
(S)-4-Chloro-3-hydroxybutanoic Acid Methyl Ester C₅H₉ClO₃ Cl, OH Biocatalytic reduction 95–98.5% ~0.8 Statin synthesis
(S)-2-Tert-butoxycarbonylamino-3-(4-iodophenyl)-propionic acid methyl ester C₁₈H₂₄INO₄ 4-Iodophenyl, Boc-amino Halogen substitution N/A ~3.8 Radiolabeling, cross-coupling chemistry
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)-propionic Acid Methyl Ester C₁₈H₁₇FO₃ Fluoro-biphenyl, acetyl Friedel-Crafts acylation N/A ~4.1 NSAID precursor

Key Research Findings

Enantioselectivity: The target compound’s chirality is critical for biological activity. Comparatively, (S)-4-chloro-3-hydroxybutanoic acid methyl ester achieves near-perfect e.e. (99%) via enzymatic methods, outperforming traditional chemical synthesis .

Substituent Effects: Fluorine in the target compound enhances metabolic stability and binding affinity compared to non-halogenated analogues. Iodine derivatives (e.g., Compound A) trade metabolic stability for synthetic versatility .

Synthetic Complexity : The Boc group in the target compound simplifies purification but requires deprotection steps absent in simpler esters like methyl propionate .

Biological Activity

(S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester, commonly referred to as methyl L-N-Boc-p-fluorophenylalaninate, is a derivative of phenylalanine. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom on the phenyl ring, suggests potential biological activities that merit exploration. This article reviews the compound's biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C15H20FNO4
  • Molecular Weight : 297.32 g/mol
  • CAS Number : 134362-34-8

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various biological systems. It is primarily studied for its role as a pharmaceutical intermediate and its potential therapeutic applications.

  • Amino Acid Derivative : As a phenylalanine derivative, it may influence protein synthesis and enzymatic activity.
  • Fluorine Substitution : The presence of fluorine can enhance metabolic stability and bioavailability, potentially affecting receptor binding and activity.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • The protection of the amino group with a Boc group.
  • Alkylation reactions to introduce the fluorinated phenyl group.
  • Purification through chromatography techniques.

Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Case Studies

  • Antitumor Activity :
    • A study investigated the antitumor properties of various amino acid derivatives, including this compound. Results indicated that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity against certain cancer cell lines due to improved receptor affinity and metabolic stability .
  • Neuroprotective Effects :
    • Another research highlighted the neuroprotective effects of similar amino acid derivatives in models of neurodegeneration. The compound demonstrated potential in reducing oxidative stress markers and improving neuronal survival rates in vitro .

Data Table

PropertyValue
Molecular FormulaC15H20FNO4
Molecular Weight297.32 g/mol
CAS Number134362-34-8
Purity>95%
Biological ApplicationsAntitumor, Neuroprotective

Q & A

Basic: What are the standard synthetic routes for preparing (S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Amino Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., triethylamine) to form the Boc-protected intermediate .

Esterification : The carboxylic acid moiety is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaHCO₃) .

Coupling Reactions : For derivatives, coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to introduce functional groups .
Key Considerations : Solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) significantly impact yield. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The tert-butyl group (Boc) appears as a singlet at ~1.4 ppm. The methyl ester group resonates at ~3.6 ppm, while aromatic protons (4-fluorophenyl) show splitting patterns between 7.0–7.4 ppm .
    • ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155 ppm, and the ester carbonyl at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 354.4 for C₁₇H₂₂FNO₆) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:
The 4-fluorophenyl group acts as an electron-withdrawing group (EWG), reducing electron density at the β-carbon and enhancing susceptibility to nucleophilic attack. Conversely, the tert-butoxycarbonyl (Boc) group is electron-donating, stabilizing intermediates during hydrolysis or coupling reactions .
Experimental Design :

  • Compare reaction rates with analogs lacking the fluorine substituent (e.g., 4-methylphenyl) using kinetic studies (UV-Vis or NMR monitoring).
  • Use Hammett σ constants to quantify electronic effects: Fluorine (σₚ = +0.06) vs. tert-butoxy (σₚ = -0.27) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structural analogs?

Methodological Answer:
Discrepancies often arise from:

  • Substituent Positioning : For example, 2-fluoro vs. 4-fluoro isomers exhibit different receptor-binding affinities due to steric and electronic effects .
  • Purity Metrics : Impurities in Boc-deprotection byproducts (e.g., tert-butanol) may skew bioassays. Use LC-MS to verify compound integrity .
    Case Study :
CompoundSubstituent PositionLogPBioactivity (IC₅₀)
Analog A4-Fluoro2.812 nM
Analog B2-Fluoro3.185 nM
Data from comparative studies highlight the 4-fluoro configuration’s superior activity .

Advanced: What strategies optimize the stability of this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions : The Boc group is labile below pH 3. Stabilize by storing in anhydrous solvents (e.g., THF) with molecular sieves .
  • Basic Conditions : The methyl ester hydrolyzes above pH 8. Use low-temperature (0–4°C) reactions with controlled NaOH addition to minimize degradation .
    Experimental Validation :
  • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., free carboxylic acid).

Advanced: How can computational modeling predict interactions of this compound with enzymatic targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with serine proteases or kinases. The fluorophenyl group often occupies hydrophobic pockets, while the ester moiety hydrogen-bonds with catalytic residues .
  • MD Simulations : Assess conformational stability over 100-ns trajectories. Key parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

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